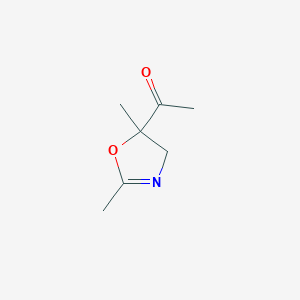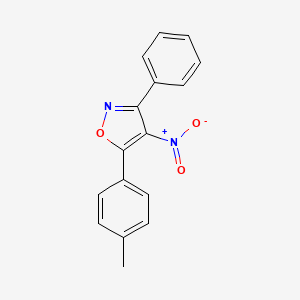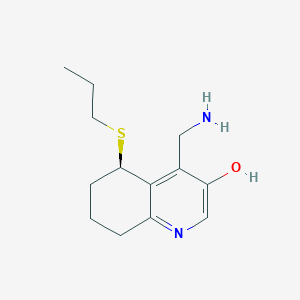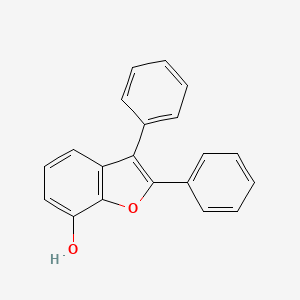![molecular formula C16H15NO2 B12899581 [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 919513-11-4](/img/structure/B12899581.png)
[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-biphenylcarbonitrile oxide with an appropriate alkene under controlled conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxylic acid.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of various enzymes.
Medicine
In medicine, (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isoxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Phenyl-4,5-dihydroisoxazol-5-yl)methanol
- (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanol
- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanol
Uniqueness
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of the biphenyl group, which enhances its ability to participate in π-π interactions and increases its hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
919513-11-4 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-11-15-10-16(17-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2 |
Clave InChI |
AOPAYLLGHFUAGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)


![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)



